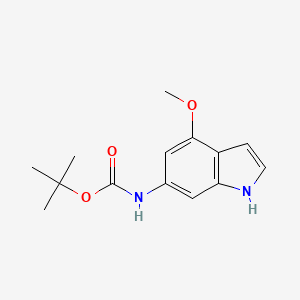

![molecular formula C5H2BrClN4 B1148851 6-溴-8-氯-[1,2,4]三唑并[4,3-a]吡嗪 CAS No. 1334135-75-9](/img/structure/B1148851.png)

6-溴-8-氯-[1,2,4]三唑并[4,3-a]吡嗪

描述

Synthesis Analysis

The synthesis of 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds. For example, one method involves the reaction of 2-bromo-1-(1H-pyrazol-4-yl)ethanone with aminotriazolethiol or the reaction of 6-pyrazolyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-3-thiol with di- and poly(bromo) compounds to achieve novel derivatives (Salem et al., 2016). Another approach is the one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines from hydrazides (Unciti-Broceta et al., 2005).

Molecular Structure Analysis

The molecular structure of 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine derivatives is confirmed through various spectroscopic techniques, including NMR, MS, and sometimes X-ray crystallography. The presence of bromo and chloro substituents on the triazolopyrazine core significantly affects the compound's electronic and spatial configuration, influencing its reactivity and interaction with other molecules.

Chemical Reactions and Properties

These derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and oxidative cyclization, to form complex heterocyclic compounds. For example, the synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives from 2-chloro-3-hydrazinylpyrazine and aldehydes using chloramine T trihydrate showcases the compound's versatility in chemical reactions (Mal et al., 2015).

科学研究应用

抗菌活性

三唑并[4,3-a]吡嗪衍生物已显示出有希望的抗菌活性。例如,合成了一系列这些衍生物,并评估了它们体外的抗菌活性。 其中一些化合物对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌菌株表现出中等至良好的抗菌活性 {svg_1}.

抗真菌活性

三唑并[4,3-a]吡嗪衍生物也具有广泛的生物活性,包括抗真菌特性 {svg_2}. 这使它们在开发新型抗真菌剂方面具有价值。

抗糖尿病特性

发现三唑并[4,3-a]吡嗪衍生物具有抗糖尿病特性 {svg_3}. 例如,3-(三氟甲基)-1,2,4-三唑并[4,3-a]吡嗪是西他列汀磷酸盐的关键药效团,西他列汀磷酸盐是一种用于治疗 II 型糖尿病的药物 {svg_4}.

抗血小板聚集

也发现这些衍生物具有抗血小板聚集特性 {svg_5}. 这使得它们可能在预防和治疗与血液凝固相关的疾病方面有用。

抗疟疾特性

三唑并[4,3-a]吡嗪衍生物已显示出抗疟疾特性 {svg_6}. 这使得它们成为开发新型抗疟疾药物的潜在候选者。

抗结核特性

也发现这些衍生物具有抗结核特性 {svg_7}. 这使得它们可能在治疗结核病方面有用。

抗惊厥特性

发现三唑并[4,3-a]吡嗪衍生物具有抗惊厥特性 {svg_8}. 这使得它们可能在治疗癫痫等疾病方面有用。

抗抑郁特性

安全和危害

The safety data sheet for “6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine” suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

作用机制

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.

Mode of Action

Related compounds have been shown to inhibit c-met kinase , a key player in cellular growth and survival pathways. This suggests that 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine may interact with similar targets, leading to changes in cellular function.

Biochemical Pathways

, related compounds have been found to influence pathways involving pro-apoptotic proteins such as BAX and caspase-3 and -9. These pathways play crucial roles in regulating cell death and survival.

Result of Action

Related compounds have demonstrated anti-tumor activity , suggesting that 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine may have similar effects.

属性

IUPAC Name |

6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-3-1-11-2-8-10-5(11)4(7)9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJLYILYSDGQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C2=NN=CN21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729280 | |

| Record name | 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334135-75-9 | |

| Record name | 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

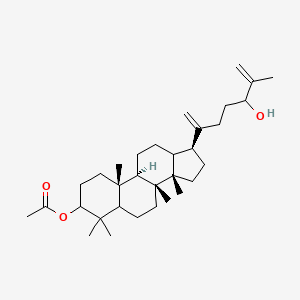

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)